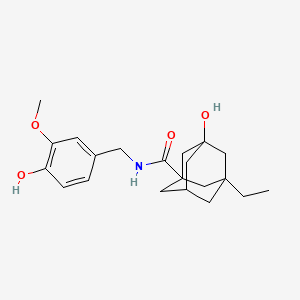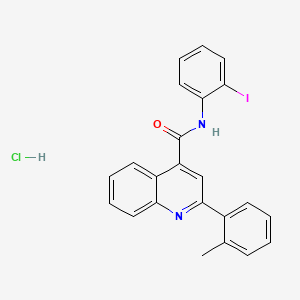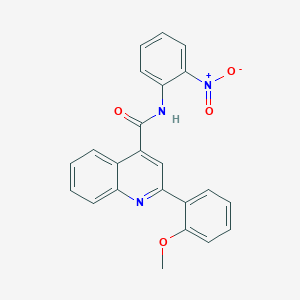
2-(2-methoxyphenyl)-N-(2-nitrophenyl)quinoline-4-carboxamide
概要
説明
2-(2-methoxyphenyl)-N-(2-nitrophenyl)quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of methoxy and nitro functional groups attached to phenyl rings, along with a quinoline core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)-N-(2-nitrophenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxyaniline with 2-nitrobenzoyl chloride to form an intermediate, which is then cyclized with 2-aminobenzophenone under acidic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like recrystallization and chromatography is also common in industrial settings.
化学反応の分析
Types of Reactions
2-(2-methoxyphenyl)-N-(2-nitrophenyl)quinoline-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 2-(2-hydroxyphenyl)-N-(2-nitrophenyl)-4-quinolinecarboxamide.
Reduction: Formation of 2-(2-methoxyphenyl)-N-(2-aminophenyl)-4-quinolinecarboxamide.
Substitution: Formation of halogenated derivatives depending on the electrophile used.
科学的研究の応用
2-(2-methoxyphenyl)-N-(2-nitrophenyl)quinoline-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an inhibitor of certain enzymes and as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 2-(2-methoxyphenyl)-N-(2-nitrophenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The compound’s quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the presence of methoxy and nitro groups can enhance its binding affinity and specificity towards certain proteins.
類似化合物との比較
Similar Compounds
- 2-methoxy-5-nitrophenyl isocyanate
- 2-methoxyphenyl trifluoroborate
- 2-nitrophenyl isocyanate
Uniqueness
Compared to similar compounds, 2-(2-methoxyphenyl)-N-(2-nitrophenyl)quinoline-4-carboxamide stands out due to its unique combination of functional groups and the quinoline core. This structural uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic properties further highlight its significance in scientific research.
特性
IUPAC Name |
2-(2-methoxyphenyl)-N-(2-nitrophenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O4/c1-30-22-13-7-3-9-16(22)20-14-17(15-8-2-4-10-18(15)24-20)23(27)25-19-11-5-6-12-21(19)26(28)29/h2-14H,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPZTCOIZDVLPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-methoxyphenyl)-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4160643.png)
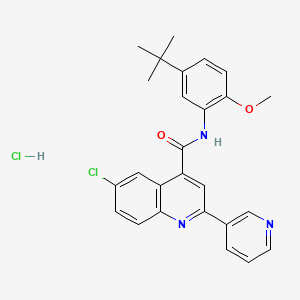
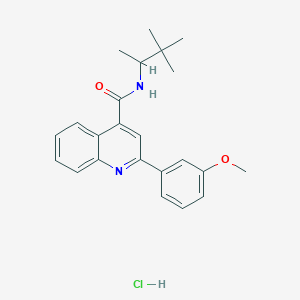
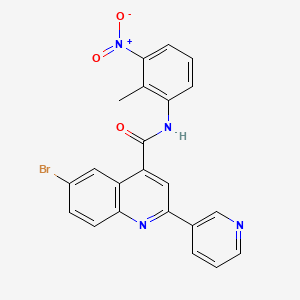
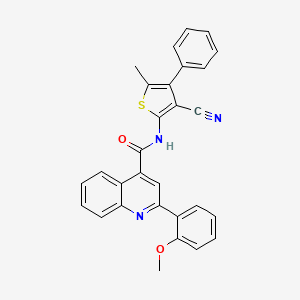
![N-{1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-6-METHYL-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE](/img/structure/B4160670.png)
![2-(3-chlorophenyl)-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-3-methylquinoline](/img/structure/B4160673.png)
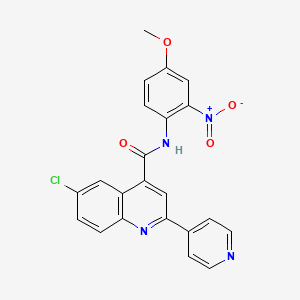
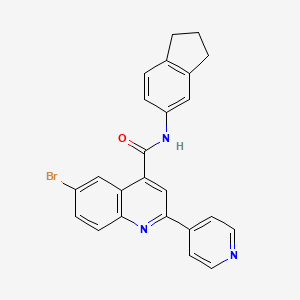
METHANONE](/img/structure/B4160683.png)
![6-methyl-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-2-(3-pyridinyl)quinoline](/img/structure/B4160690.png)
